Cas no 53458-40-5 (3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-)
53458-40-5 structure
Product Name:3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-
Numero CAS:53458-40-5
MF:C12H16N6O4
MW:308.293241500854
CID:384518
PubChem ID:294636
Update Time:2025-04-19
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-
- 2',3'-O-Isopropyliden-5'-O-acetyl-4-thio-6-aza-uridin
- 2',3'-O-isopropylidene-5'-O-(4-toluenesulfonyl)uridine
- 2',3'-O-isopropylidene-5'-O-(p-toluenesulfonyl)uridine
- 2',3'-O-isopropylidene-5'-O-p-toluenesulfony
- 2',3'-O-isopropylidene-8-azaadenosine
- 5'-(2',3'-O-isopropylidene-uridine)-p-methylphenylsulfonate
- 5'-O-p-toluenesulfonyl-2',3'-O-isopropylideneuridine
- AC1NOEFV
- CTK1A5347
- NSC283421
- O2',O3'-isopropylidene-O5'-trityl-uridine
- ZINC01635702
- SCHEMBL3320035
- NSC-163473
- [6-(7-amino-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxol-4-yl]-methanol
- 3-[2,3-o-(1-methylethylidene)pentofuranosyl]-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- UNEASZMGCIBIBZ-UHFFFAOYSA-N
- DTXSID30968144
- NSC163473
- 53458-40-5
-
- Inchi: 1S/C12H16N6O4/c1-12(2)21-7-5(3-19)20-11(8(7)22-12)18-10-6(16-17-18)9(13)14-4-15-10/h4-5,7-8,11,19H,3H2,1-2H3,(H2,13,14,15)
- Chiave InChI: UNEASZMGCIBIBZ-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)OC2C(N3C4C(=C(N)N=CN=4)N=N3)OC(CO)C12
Proprietà calcolate
- Massa esatta: 308.12300
- Massa monoisotopica: 308.123
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 440
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.2
- Superficie polare topologica: 130Ų
Proprietà sperimentali
- Densità: 1.94
- Punto di ebollizione: 585.4°Cat760mmHg
- Punto di infiammabilità: 307.9°C
- Indice di rifrazione: 1.851
- PSA: 130.43000
- LogP: -0.20550
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
53458-40-5 (3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-) Prodotti correlati
- 10299-44-2(8-Azaadenosine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso